molecular formula C18H22ClN3O2 B000734 Ondansetron hydrochloride CAS No. 99614-01-4

Ondansetron hydrochloride

Numéro de catalogue: B000734
Numéro CAS: 99614-01-4
Poids moléculaire: 347.8 g/mol
Clé InChI: WRZJOBREMUDSSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ondansetron hydrochloride is a selective 5-HT₃ receptor antagonist used primarily to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgery. Chemically, it is (±) 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one monohydrochloride dihydrate (C₁₈H₁₉N₃O·HCl·2H₂O; molecular weight 365.9) . Key physicochemical properties include a bitter taste, melting point of 225°C, and solubility in water and saline . Its mechanism involves blocking serotonin binding at 5-HT₃ receptors in the gastrointestinal tract and central nervous system.

Méthodes De Préparation

Preparation Process: Stepwise Protocol

The preparation method involves four critical stages:

Pre-Dissolution of Excipients and Active Pharmaceutical Ingredient (API)

  • Excipient Dissolution : Sodium chloride, citric acid monohydrate, and sodium citrate dihydrate are dissolved in 5–20% of the total water for injection at 40–80°C . Higher temperatures accelerate dissolution but are capped at 60°C to minimize degradation of citrate components .

  • API Dissolution : this compound is separately dissolved in 5–20% water at 40–80°C. Experimental data show that 60°C optimizes dissolution speed while keeping the related substance D (a degradation product) below 0.1% .

Mixing and Sterilization

  • Combination : The excipient and API solutions are mixed, and water is added to achieve the final volume. Stirring for 20 minutes ensures homogeneity, with content uniformity confirmed via pH (3.3–4.0) and high-performance liquid chromatography (HPLC) assays .

  • Filtration and Sterilization : The solution is filtered through two 0.22 μm polyvinylidene fluoride (PVDF) membranes under nitrogen pressure (≥0.2 MPa) to remove particulates. Terminal moist heat sterilization at 121°C for 15 minutes ensures sterility without degrading the API .

Process Optimization and Experimental Validation

Solvent Temperature and Dissolution Efficiency

Table 2: Effect of Solvent Temperature on Dissolution and Stability

Temperature (°C)Dissolution Time (min)Related Substance D (%)pH Stability
40250.053.8–4.0
60150.073.7–3.9
80100.123.6–3.8

At 80°C, while dissolution is fastest, related substance D exceeds 0.1%, necessitating a compromise at 60°C .

Stirring Time and Content Uniformity

Table 3: Impact of Stirring Time on Content Uniformity

Stirring Time (min)Content (% of Label Claim)pH Variability
1598.5–101.2±0.1
2099.8–100.5±0.05
2599.5–100.8±0.05

A 20-minute stirring time achieves optimal content uniformity (99.8–100.5%) with minimal pH drift .

Comparative Analysis with Prior Methods

Traditional methods faced limitations such as:

  • pH Adjustment Requirements : Earlier formulations required hydrochloric acid or sodium hydroxide to adjust pH, increasing process complexity and contamination risks .

  • Activated Carbon Use : Decarbonization with activated carbon introduced particulate matter and inconsistent impurity removal .

  • High-Temperature Sterilization : Some methods employed hot-pressing sterilization at 200–250°C, risking API degradation and high energy costs .

The modern approach eliminates pH adjusters, replaces activated carbon with dual 0.22 μm filtration, and uses moist heat sterilization at 121°C, reducing production costs by 30% and improving batch-to-batch consistency .

Stability and Quality Control

Accelerated stability studies (40°C, 75% RH for 6 months) confirmed no significant changes in appearance, pH, or related substances. The formulation meets USP-NF standards for particulate matter (<600 particles/container) and endotoxin levels (<20 EU/mL) .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d’ondansetron subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution .

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique réalisée .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et sous-produits qui sont ensuite purifiés pour obtenir le produit final, le chlorhydrate d’ondansetron .

4. Applications de la recherche scientifique

Le chlorhydrate d’ondansetron a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Medical Uses

1. Chemotherapy-Induced Nausea and Vomiting (CINV)
Ondansetron is widely used to prevent CINV, especially in patients undergoing treatment with highly emetogenic chemotherapy agents like cisplatin. It has shown efficacy in both adult and pediatric populations, significantly reducing the incidence of nausea and vomiting during and after chemotherapy sessions .

2. Radiation-Induced Nausea and Vomiting
Patients receiving radiation therapy, particularly those undergoing total body irradiation or abdominal radiation, benefit from ondansetron administration. Studies indicate that ondansetron effectively mitigates nausea in these contexts, improving patient comfort during treatment .

3. Postoperative Nausea and Vomiting (PONV)
Ondansetron is also indicated for the prevention of PONV. It is administered before anesthesia induction or immediately post-surgery to reduce the risk of nausea and vomiting . The drug's effectiveness in this area has made it a standard choice in surgical settings.

4. Off-Label Uses

  • Pregnancy: Ondansetron is used off-label for treating hyperemesis gravidarum and morning sickness when other treatments fail. A large cohort study found no significant fetal risks associated with its use compared to other antiemetics .
  • Cyclic Vomiting Syndrome: It is utilized in managing cyclic vomiting syndrome, particularly during acute episodes .

Pharmacological Insights

Ondansetron works by blocking the action of serotonin at the 5-HT3 receptors located in the central nervous system and gastrointestinal tract. This mechanism effectively reduces the stimulation of the vomiting center in the brain, thereby preventing nausea and vomiting .

Table 1: Approved Indications for this compound

IndicationPatient PopulationAdministration Route
Chemotherapy-induced nauseaAdults & ChildrenOral/IV
Radiation-induced nauseaAdultsOral/IV
Postoperative nauseaAdultsOral/IV
Hyperemesis gravidarumPregnant Women (off-label)Oral
Cyclic Vomiting SyndromeChildren & AdultsOral

Table 2: Dosage Recommendations

ConditionRecommended Dose
Chemotherapy (highly emetogenic)8 mg IV/PO before treatment
Radiation Therapy8 mg PO before each fraction
Postoperative4 mg IV/IM immediately before surgery
Hyperemesis Gravidarum8 mg PO as needed

Case Studies

Case Study 1: Efficacy in Chemotherapy
A randomized controlled trial involving 250 patients undergoing cisplatin-based chemotherapy demonstrated that those receiving ondansetron experienced a significant reduction in both acute and delayed CINV compared to placebo groups (p < 0.001). The study highlighted ondansetron's role as a first-line agent in managing CINV effectively .

Case Study 2: Use During Pregnancy
In a multi-center cohort study assessing ondansetron's safety during pregnancy, researchers found no increased risk of congenital malformations among infants exposed to ondansetron compared to those treated with alternative antiemetics. This study involved over 5,000 pregnancies and provided substantial evidence supporting its off-label use for morning sickness .

Comparaison Avec Des Composés Similaires

Comparison with Similar 5-HT₃ Receptor Antagonists

Granisetron Hydrochloride

  • Pharmacokinetics : Granisetron has a longer half-life (9–12 hours) compared to ondansetron (4–6 hours), allowing once-daily dosing in some regimens .
  • Efficacy : In a study comparing admixtures with pantoprazole sodium, both granisetron and ondansetron showed linear correlations (R² > 0.997) in HPLC quantification, but granisetron exhibited lower limits of detection (0.67 μg/mL vs. 1.21 μg/mL for ondansetron) .
  • Formulations: Granisetron is available as transdermal patches (Sancuso®), offering non-invasive administration, whereas ondansetron is commonly formulated as oral tablets, nasal sprays, and injectables .

Dolasetron Mesylate

  • Stability : Dolasetron mesylate requires specific pH conditions for stability, unlike ondansetron, which remains stable in beverages like apple juice and carbonated drinks at concentrations up to 95.2 μg/mL .
  • Cardiovascular Effects: Dolasetron is associated with dose-dependent QT prolongation, a risk less pronounced with ondansetron .

Palonosetron Hydrochloride

  • Receptor Binding: Palonosetron has a higher binding affinity to 5-HT₃ receptors and a longer half-life (~40 hours), making it effective for delayed chemotherapy-induced nausea .
  • Clinical Use: Ondansetron is preferred for acute-phase emesis, while palonosetron is used for both acute and delayed phases due to prolonged activity .

Metoclopramide Hydrochloride

  • Mechanism : Metoclopramide acts as a dopamine D₂ antagonist and weak 5-HT₄ agonist, differing from ondansetron’s selective 5-HT₃ blockade .
  • Stability in Admixtures : Metoclopramide/naloxone admixtures retained >90% stability at 37°C for 192 hours, whereas ondansetron/naloxone mixtures degraded by 15% under the same conditions .

Stability and Compatibility Profiles

Compound Compatibility with Common Drugs Stability in Admixtures (37°C) Key Findings
Ondansetron HCl Compatible with morphine, dexamethasone, cyclophosphamide Loses 15% potency after 192 hours Stable in beverages (pH 3–7) but degrades in acidic/basic solutions
Granisetron HCl Compatible with pantoprazole, cisplatin Stable for 24 hours in saline Less sensitive to pH variations compared to ondansetron
Metoclopramide HCl Compatible with naloxone, opioids >90% stability after 192 hours Preferred for long-term infusions at high temperatures

Formulation Technologies

  • Ondansetron :
    • Nasal Spray : Uses β-cyclodextrin for enhanced bioavailability (4 mg/mL; pH 6.6) .
    • Sustained-Release Tablets : HPMC-based matrices provide 80% drug release over 12 hours .
    • Mouth-Dissolving Tablets : Sodium starch glycolate ensures rapid disintegration (<30 seconds) .
  • Granisetron : Transdermal patches provide steady plasma levels for up to 7 days .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm drug-excipient compatibility in ondansetron hydrochloride formulations?

Fourier-transform infrared (FTIR) spectroscopy is the standard method to assess compatibility. Researchers should compare characteristic peaks of the pure drug (e.g., 3180 cm⁻¹, 1640 cm⁻¹) with those in formulations to detect interactions. Absence of peak shifts indicates compatibility .

Q. How are pharmacopeial standards applied to this compound quality control?

Pharmacopeias (e.g., USP, EP) specify purity (97.0–103.0%), dissolution rates (≥80% in 15 minutes for 4 mg tablets), and identification via IR spectroscopy. Compliance requires rigorous validation of analytical methods (e.g., HPLC, HPTLC) and adherence to impurity limits .

Q. What parameters are critical for validating HPLC methods for this compound quantification?

Key parameters include:

  • Linearity : R² ≥0.998 over a defined concentration range.
  • Precision : Intraday and interday %RSD ≤2%.
  • Robustness : Tested via variations in mobile phase composition, flow rate, and temperature .

Q. How are dissolution profiles evaluated for this compound oral formulations?

Dissolution testing follows pharmacopeial guidelines using apparatus specified for dosage forms (e.g., paddle method). Acceptance criteria require ≥80% drug release within 15 minutes for fast-dissolving tablets. UV spectrophotometry or HPLC quantifies dissolved drug .

Advanced Research Questions

Q. What methodological challenges arise when correlating in vitro drug release with in vivo bioavailability for mucoadhesive ondansetron formulations?

Challenges include mimicking gastrointestinal dynamics (pH, mucosal adhesion) and accounting for interpatient variability. Advanced models like biorelevant media or artificial gut systems improve predictive accuracy. In vivo studies should measure plasma concentration-time profiles and compare AUC values .

Q. How can researchers resolve contradictions in this compound stability data across different formulations?

Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) identify degradation pathways. Conflicting data may arise from excipient interactions or analytical method variability. Use orthogonal techniques (e.g., HPTLC for degradation products, mass spectrometry for structural elucidation) .

Q. What statistical approaches are recommended for analyzing adverse reaction data from ondansetron clinical trials?

Systematic reviews should use PRISMA guidelines to aggregate data from databases (e.g., PubMed, Wanfang). Meta-analyses with random-effects models account for heterogeneity. Stratify by variables like chemotherapy regimen or patient age to identify risk factors .

Q. How do ionotropic gelation techniques optimize ondansetron-loaded mucoadhesive beads?

Chitosan and sodium tripolyphosphate (Na-TPP) form cross-linked beads via electrostatic interactions. Critical factors include:

  • Particle size : Controlled by stirring speed and polymer concentration.
  • Drug release kinetics : Fitted to Korsmeyer-Peppas models to confirm non-Fickian diffusion.
  • Mucoadhesion : Evaluated via in vitro wash-off tests using mucosal membranes .

Q. What strategies improve the sensitivity of chromatographic methods for this compound in complex matrices?

HPTLC with silica GF254 plates and methanol-triethylamine-glacial acetic acid (9.5:0.5:0.1) mobile phase achieves detection limits of 54.60 ng/spot. Pre-column derivatization or solid-phase extraction (SPE) enhances sensitivity in biological samples .

Q. Methodological Comparisons

Q. How do HPLC and HPTLC differ in resolving this compound degradation products?

  • HPLC : Offers higher precision and automation but requires costly columns.
  • HPTLC : Cost-effective for high-throughput screening but less sensitive.
    Validation parameters (e.g., LOD, LOQ) must align with ICH guidelines for both methods .

Q. Tables

Table 1: Key Pharmacopeial Specifications for this compound

ParameterRequirementMethodReference
Purity97.0–103.0%HPLC
Dissolution (4 mg tablet)≥80% in 15 minutesUSP Apparatus II
IR Peaks3180, 1640, 1282 cm⁻¹FTIR

Table 2: Validation Parameters for HPTLC Method

ParameterValue
Linear range300–1100 ng/spot
0.998 ± 0.00047
LOD54.60 ng/spot
LOQ165.46 ng/spot

Propriétés

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZJOBREMUDSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128061-08-5
Details Compound: 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1)
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128061-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103639-04-9, 99614-01-4
Record name Ondansetron hydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103639-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 17992864
CID 17992864
CID 17992864
Ondansetron hydrochloride
CID 17992864
CID 17992864
Ondansetron hydrochloride
CID 17992864
Ondansetron hydrochloride
CID 17992864
CID 17992864
Ondansetron hydrochloride
CID 17992864
CID 17992864
Ondansetron hydrochloride
CID 17992864
CID 17992864
Ondansetron hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.